molecular formula C20H23N3OS B2903553 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1396846-25-5

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide

Cat. No. B2903553
CAS RN: 1396846-25-5
M. Wt: 353.48
InChI Key: PJPZWUTZSKZTAL-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide, also known as BTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA is a small molecule that has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival. This compound has been shown to inhibit the activity of several proteins, including AKT, mTOR, and STAT3, which are involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various proteins involved in cell growth and survival. This compound has also been shown to have antibacterial and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is that this compound is a synthetic compound, which means that it may not be suitable for use in clinical trials.

Future Directions

There are several future directions for the study of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Another direction is to explore the antibacterial and antiviral properties of this compound and its potential applications in the development of new antibiotics and antiviral drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of science.

Synthesis Methods

The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide involves a multi-step process that starts with the reaction between benzo[d]thiazole and methylamine. This reaction produces 2-(benzo[d]thiazol-2-yl(methyl)amino)benzoic acid, which is then converted to the final product, this compound, through a series of chemical reactions.

Scientific Research Applications

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It works by inducing apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-15(12-13-16-8-4-3-5-9-16)21-19(24)14-23(2)20-22-17-10-6-7-11-18(17)25-20/h3-11,15H,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPZWUTZSKZTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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